Pterisolic acid F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

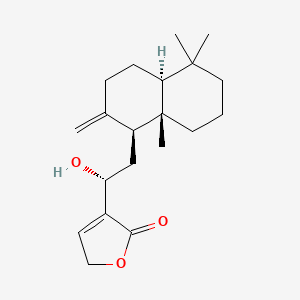

Pterisolic acid F is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata (Pteridaceae). This compound, along with its analogs, has garnered significant interest due to its unique chemical structure and potential bioactive properties .

Mechanism of Action

Target of Action

Pterisolic Acid F is an ent-kaurane diterpenoid The primary target of this compound is not explicitly mentioned in the available literature

Mode of Action

The exact mode of action of this compound is currently unknown. It is derived from ent-15-oxokauran-19-oic acid . The interaction of this compound with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

It is known that the genus pteris, from which this compound is derived, is a rich source of bioactive ent-kaurane diterpenoids . These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated.

Biochemical Analysis

Biochemical Properties

Pterisolic acid F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme Keap1, which is involved in the regulation of the Nrf2 pathway . This interaction is significant as it can influence the cellular response to oxidative stress. Additionally, this compound has been found to exhibit inhibitory effects on certain enzymes, thereby modulating their activity and impacting various metabolic processes .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the Nrf2 pathway, which plays a pivotal role in cellular defense mechanisms against oxidative stress . Furthermore, this compound can modulate gene expression, leading to changes in the expression levels of genes involved in antioxidant responses. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. One of the primary targets of this compound is the Keap1 protein, which regulates the Nrf2 pathway . By binding to Keap1, this compound inhibits its activity, leading to the activation of Nrf2 and subsequent upregulation of antioxidant genes. Additionally, this compound can inhibit or activate other enzymes, thereby influencing various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant responses and modulating metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance antioxidant responses and improve cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant responses. It interacts with enzymes such as Keap1, which regulates the Nrf2 pathway . This interaction leads to the activation of Nrf2 and subsequent upregulation of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative stress . Additionally, this compound can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within cells is crucial for its activity, as it needs to reach its target sites to modulate cellular processes effectively .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with proteins such as Keap1 . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to its specific compartments. The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Pterisolic acid F is typically isolated from the ethanol extract of Pteris semipinnata. The isolation process involves extensive spectroscopic studies and single crystal X-ray diffraction analysis to elucidate the structure of the compound . Industrial production methods often involve multi-step reactions, separation, and purification processes to obtain high-purity this compound .

Chemical Reactions Analysis

Pterisolic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pterisolic acid F has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying ent-kaurane diterpenoids. In biology and medicine, this compound is investigated for its potential anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, it has industrial applications in the development of natural product libraries for drug discovery .

Comparison with Similar Compounds

Pterisolic acid F is part of a group of ent-kaurane diterpenoids, including pterisolic acids A—E. These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific hydroxyl and oxo groups, which contribute to its distinct bioactivity .

Similar Compounds::- Pterisolic acid A

- Pterisolic acid B

- Pterisolic acid C

- Pterisolic acid D

- Pterisolic acid E

Properties

IUPAC Name |

(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXISWHCLDQHNE-XPDSNTSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)[C@@](C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B1151683.png)

![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)